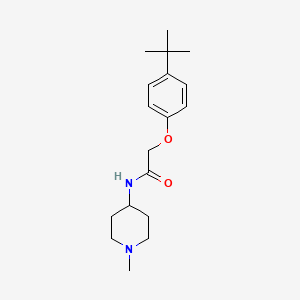
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in treating various diseases. TAK-659 has been shown to have promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.
Wirkmechanismus
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide can prevent the activation of downstream signaling pathways that promote cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to inhibit other kinases involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and other kinases involved in cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. In animal studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce tumor growth and improve survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its selectivity for BTK and other kinases involved in cancer cell growth and survival. This selectivity reduces the risk of off-target effects and toxicity. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. One limitation of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One direction is to further explore its potential use in treating autoimmune disorders such as rheumatoid arthritis. Another direction is to investigate its use in combination with other therapies for the treatment of cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide may also have potential use in other diseases where BTK and other kinases play a role, such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in these areas.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, including the reaction of tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 1-methyl-4-piperidinamine to form 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been optimized to improve its yield and purity, and it has been shown to be a reliable and reproducible process.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential use in treating various diseases, including lymphoma, leukemia, and autoimmune disorders. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the growth of cancer cells and improve the survival of animals with cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to have anti-inflammatory effects and may be useful in treating autoimmune disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-5-7-16(8-6-14)22-13-17(21)19-15-9-11-20(4)12-10-15/h5-8,15H,9-13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQOHFFDMGEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)
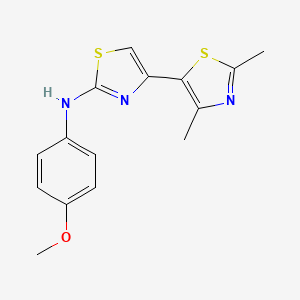
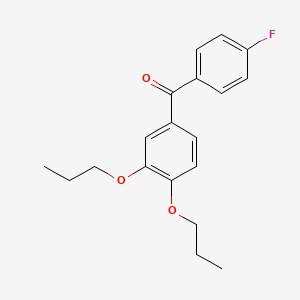
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)
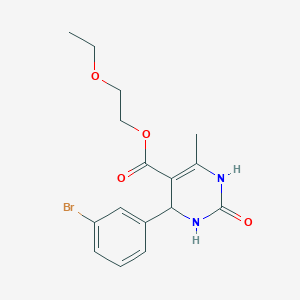
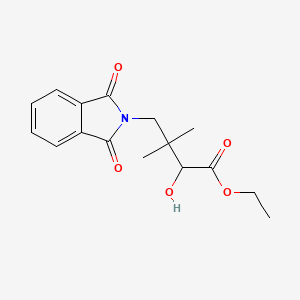
![{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5069040.png)
![methyl 5-chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methoxybenzoate](/img/structure/B5069046.png)
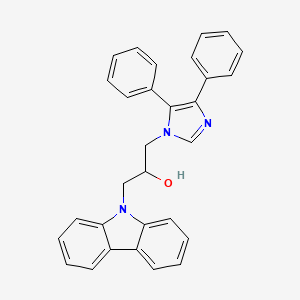
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)